molecular formula C16H19N5O3S B12932291 9-Butyl-8-(3-methoxybenzene-1-sulfonyl)-9H-purin-6-amine CAS No. 827302-57-8

9-Butyl-8-(3-methoxybenzene-1-sulfonyl)-9H-purin-6-amine

Cat. No.: B12932291
CAS No.: 827302-57-8
M. Wt: 361.4 g/mol
InChI Key: AZMCWAPSEDIIFM-UHFFFAOYSA-N
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Description

9-Butyl-8-((3-methoxyphenyl)sulfonyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. This compound is characterized by its unique structure, which includes a butyl group, a methoxyphenylsulfonyl group, and a purin-6-amine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Butyl-8-((3-methoxyphenyl)sulfonyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as formamide and cyanamide.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base.

    Attachment of the Methoxyphenylsulfonyl Group: This step involves sulfonylation reactions where the methoxyphenylsulfonyl group is attached to the purine core using sulfonyl chlorides and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

9-Butyl-8-((3-methoxyphenyl)sulfonyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

9-Butyl-8-((3-methoxyphenyl)sulfonyl)-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 9-Butyl-8-((3-methoxyphenyl)sulfonyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-((3-Methoxyphenyl)sulfonyl)-9H-purin-6-amine: Lacks the butyl group, which may affect its biological activity.

    9-Butyl-9H-purin-6-amine: Lacks the methoxyphenylsulfonyl group, which may influence its chemical reactivity.

    8-((3-Methoxyphenyl)sulfonyl)-9H-purin-6-amine: Similar structure but with different substituents, leading to variations in properties.

Uniqueness

9-Butyl-8-((3-methoxyphenyl)sulfonyl)-9H-purin-6-amine is unique due to the combination of its butyl and methoxyphenylsulfonyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

9-Butyl-8-(3-methoxybenzene-1-sulfonyl)-9H-purin-6-amine is a synthetic compound belonging to the purine class, characterized by its unique structural features that include a butyl group and a methoxyphenylsulfonyl group. This compound has garnered significant interest in biological research due to its potential therapeutic applications, particularly in oncology and biochemistry.

  • CAS Number: 827302-57-8
  • Molecular Formula: C16H19N5O3S
  • Molecular Weight: 361.4 g/mol
  • IUPAC Name: 9-butyl-8-(3-methoxyphenyl)sulfonylpurin-6-amine

Structure

The structure of this compound can be represented as follows:

SMILES CCCCCN1C2 NC NC C2N C1S O O C3 CC CC C3 OC N\text{SMILES CCCCCN1C2 NC NC C2N C1S O O C3 CC CC C3 OC N}

The biological activity of this compound primarily involves its interaction with specific enzymes and molecular targets. It has been shown to act as an inhibitor of heat shock protein HSP 90-alpha, which plays a critical role in protein folding and cellular stress responses. This inhibition can lead to the destabilization of client proteins involved in cancer cell proliferation and survival, thereby inducing apoptosis in tumor cells .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, research involving related purine derivatives demonstrated cytotoxic effects on various cancer cell lines, with IC50 values ranging from 3 to 39 μM. The lead compounds exhibited both induction of apoptosis and a decrease in cell proliferation, suggesting a promising avenue for cancer therapy .

Comparative Analysis with Similar Compounds

The biological effects of this compound can be contrasted with similar purine derivatives:

Compound NameStructure DifferencesBiological Activity
8-(3-Methoxyphenyl)sulfonyl-9H-purin-6-amineLacks butyl groupReduced activity
9-Butyl-9H-purin-6-amineLacks methoxyphenylsulfonyl groupAltered reactivity
8-(3-Methoxyphenyl)sulfonyl derivativesVarying substituentsDifferent properties

This table illustrates how structural variations influence the biological activity of purine derivatives.

In Vivo Studies

In vivo experiments have been conducted to further assess the efficacy of this compound. For example, certain derivatives were evaluated for their antitumoral effects in animal models, revealing weak activity but indicating the necessity for further optimization and exploration of synergistic combinations with other chemotherapeutics like fludarabine .

Synergistic Effects

The compound has also been studied for its potential synergistic effects when combined with other agents. Notably, it showed enhanced efficacy when paired with nucleoside analogs, indicating that it may function effectively as part of combination therapy strategies in cancer treatment .

Properties

CAS No.

827302-57-8

Molecular Formula

C16H19N5O3S

Molecular Weight

361.4 g/mol

IUPAC Name

9-butyl-8-(3-methoxyphenyl)sulfonylpurin-6-amine

InChI

InChI=1S/C16H19N5O3S/c1-3-4-8-21-15-13(14(17)18-10-19-15)20-16(21)25(22,23)12-7-5-6-11(9-12)24-2/h5-7,9-10H,3-4,8H2,1-2H3,(H2,17,18,19)

InChI Key

AZMCWAPSEDIIFM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC=NC(=C2N=C1S(=O)(=O)C3=CC=CC(=C3)OC)N

Origin of Product

United States

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